Chemical structure and molecular weight of 3-Chloro-2-fluoro-6-methylbenzonitrile
Chemical structure and molecular weight of 3-Chloro-2-fluoro-6-methylbenzonitrile
Technical Monograph: 3-Chloro-2-fluoro-6-methylbenzonitrile Advanced Intermediate for Pharmaceutical and Agrochemical Synthesis
Part 1: Executive Summary
3-Chloro-2-fluoro-6-methylbenzonitrile (CAS: 1807116-67-1) is a highly specialized tri-substituted aromatic nitrile used primarily as a scaffold in the discovery of bioactive small molecules. Its structural value lies in its unique substitution pattern: the nitrile group (-CN) serves as a versatile reactive handle for heterocycle construction (e.g., tetrazoles, amidines) or hydrolysis to carboxylic acids; the fluorine atom at the 2-position provides metabolic stability and modulates pKa; and the chlorine and methyl groups offer steric bulk and lipophilic vectors essential for optimizing ligand-protein binding interactions.
This guide details the physicochemical profile, synthetic pathways, and application logic for researchers utilizing this compound in high-value synthesis.
Part 2: Chemical Identity & Physicochemical Profile
This compound is a solid at room temperature, characterized by the distinct spectroscopic signature of an ortho-fluorinated nitrile.
Table 1: Molecular Identity
| Parameter | Data |
| Chemical Name | 3-Chloro-2-fluoro-6-methylbenzonitrile |
| CAS Number | 1807116-67-1 |
| Molecular Formula | C₈H₅ClFN |
| Molecular Weight | 169.59 g/mol |
| SMILES | Cc1ccc(Cl)c(F)c1C#N |
| InChI Key | HWIPKOXSSUTFSI-UHFFFAOYSA-N |
| Physical Form | Solid (Crystalline powder) |
| Melting Point | 56–59 °C (Typical for analogs; verify per batch) |
| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in water |
Physicochemical Insight: The presence of the fluorine atom adjacent to the nitrile group (ortho-position) induces a significant dipole moment. The LogP is estimated in the range of 2.5–2.8 , making it sufficiently lipophilic for cell-permeable drug scaffolds but soluble enough for standard organic workups.
Part 3: Synthetic Pathways & Manufacturing
For research and scale-up, two primary routes are utilized. The choice depends on the availability of precursors and the required purity profile.
Method A: The Sandmeyer Route (High Purity / Laboratory Scale)
This is the preferred method for medicinal chemistry applications due to its regiochemical certainty. It proceeds via the diazotization of 3-chloro-2-fluoro-6-methylaniline .
Mechanism:
-
Diazotization: The aniline is treated with sodium nitrite (
) in acid ( or ) to form the diazonium salt. -
Cyanation: The diazonium species is displaced by cyanide using a copper(I) cyanide (
) catalyst (Sandmeyer reaction).
Protocol Overview:
-
Reagents: 3-Chloro-2-fluoro-6-methylaniline (1.0 eq),
(1.1 eq), (1.2 eq), (aq). -
Conditions:
for diazotization; Room Temp for displacement. -
Workup: Neutralization, extraction with Ethyl Acetate, and recrystallization from hexane/ethanol.
Method B: Halogen Exchange (Halex) (Industrial Scale)
A cost-effective route for kilogram-scale production involves the nucleophilic aromatic substitution (
-
Logic: The chlorine at the 2-position is activated by the ortho-nitrile electron-withdrawing group.
-
Reagents: Potassium Fluoride (
), Phase Transfer Catalyst ( or ), Solvent (Sulfolane or DMSO). -
Critical Control: Temperature must be strictly controlled (
) to prevent defluorination or exchange at the 3-position, though the 3-Cl is significantly less reactive due to the meta-relationship with the nitrile.
Figure 1: Synthetic workflow comparing the laboratory Sandmeyer route (primary) and the industrial Halex route (secondary).
Part 4: Applications in Drug & Agrochemical Discovery
Pharmacophore Construction
The nitrile group is a "gateway" functional group. In medicinal chemistry, this molecule is frequently used to synthesize:
-
Amidines: Via Pinner reaction (HCl/MeOH then Ammonia) – common in serine protease inhibitors.
-
Tetrazoles: Via reaction with Sodium Azide (
) – a bioisostere for carboxylic acids in angiotensin II receptor blockers (ARBs). -
Benzylamines: Via reduction (
or ) – used in CNS-active agents.
Bioisosteric Utility
-
Fluorine Effect: The C-F bond at the 2-position blocks metabolic oxidation at that site (metabolic soft spot protection). It also influences the conformation of the ring relative to attached chains due to the "ortho-effect."
-
Chlorine Handle: The 3-chloro substituent allows for further functionalization via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) if orthogonal reactivity is required, although the nitrile is usually the primary reaction site.
Part 5: Analytical Characterization
To validate the integrity of 3-Chloro-2-fluoro-6-methylbenzonitrile, the following spectroscopic data is expected:
-
IR Spectroscopy: A sharp, distinct absorption band at ~2235 cm⁻¹ corresponds to the
stretch. -
¹H NMR (400 MHz, CDCl₃):
-
~2.4–2.6 ppm (Singlet, 3H,
). -
~7.0–7.5 ppm (Two aromatic protons, splitting pattern depends on F-H coupling). Expect a doublet of doublets due to
coupling.
-
~2.4–2.6 ppm (Singlet, 3H,
-
¹⁹F NMR: A singlet (or multiplet if proton-coupled) typically around -110 to -120 ppm relative to
. -
Mass Spectrometry (GC-MS/LC-MS): Molecular ion peak
at 169/171 m/z (showing the characteristic 3:1 Chlorine isotope pattern).
Part 6: Safety & Handling (SDS Highlights)
Signal Word: DANGER
-
Hazard Statements:
-
H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Handling Protocol:
-
Always handle in a chemical fume hood .
-
Wear nitrile gloves and safety goggles.
-
Incompatibility: Avoid strong oxidizing agents and strong bases (hydrolysis risk).
-
Spill Response: Sweep up dry solid (avoid dust generation) and dispose of as hazardous organic waste.
-
References
-
Sigma-Aldrich. Product Specification: 3-Chloro-2-fluoro-6-methylbenzonitrile (CAS 1807116-67-1).[1] Merck KGaA. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for 3-Chloro-2-fluoro-6-methylbenzonitrile.Link
-
European Patent Office. Process for the production of 2-chlorobenzonitrile derivatives (Analogous Chemistry). Patent EP0006999. Link
-
ChemicalBook. Synthesis and Properties of Fluorinated Benzonitriles.Link
